molecular formula C11H14ClO4P B12507958 (4S)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2lambda-dioxaphosphinan-2-one

(4S)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2lambda-dioxaphosphinan-2-one

Cat. No.: B12507958
M. Wt: 276.65 g/mol
InChI Key: ZPSPULCZMWMHCY-UHFFFAOYSA-N
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Description

®-(+)-Chlocyphos is a chiral organophosphorus compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Chlocyphos typically involves the reaction of a chiral alcohol with phosphorus trichloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The chiral alcohol used in the synthesis is crucial as it determines the stereochemistry of the final product.

Industrial Production Methods

Industrial production of ®-(+)-Chlocyphos involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-(+)-Chlocyphos undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

®-(+)-Chlocyphos has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other chiral organophosphorus compounds.

    Biology: Its stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: It is used in the production of agrochemicals, including insecticides and herbicides, due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of ®-(+)-Chlocyphos involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to bind selectively to these targets, leading to the inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-(+)-Chlocyphos include other chiral organophosphorus compounds, such as:

  • (S)-(-)-Chlocyphos
  • ®-(+)-Methylphosphonothioic acid
  • (S)-(-)-Methylphosphonothioic acid

Uniqueness

What sets ®-(+)-Chlocyphos apart from these similar compounds is its specific stereochemistry, which can result in different biological activities and effectiveness. Its unique chiral configuration allows for selective interactions with molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPULCZMWMHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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